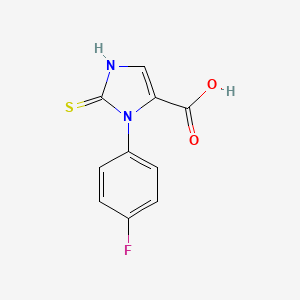

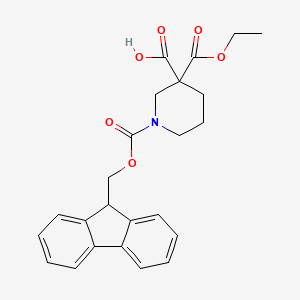

![molecular formula C18H21N3O4S B2951324 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034472-62-1](/img/structure/B2951324.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups, including a benzo[b]thiophene, a hydroxypropyl group, and a dioxopiperazine. Benzo[b]thiophene is a polycyclic aromatic compound that is part of many biologically active compounds . Dioxopiperazine is a type of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s challenging to provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. Benzo[b]thiophenes can undergo various reactions, such as electrophilic substitution, due to the presence of the aromatic system . Dioxopiperazines can participate in reactions typical for amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[b]thiophene could contribute to its aromaticity and potentially its fluorescence . The dioxopiperazine could influence its solubility and reactivity .科学研究应用

Phosphorescent Sensor Development

This compound, due to the presence of a thiophene moiety, can be utilized in the development of phosphorescent sensors. These sensors are particularly useful for the quantification of metal ions, such as copper (II) ions. The thiophene’s sulfur atom acts as a soft ligand, which forms stable complexes with soft metal ions, making it an excellent candidate for sensor applications .

Synthesis of Oncolytic Adenovirus Modifiers

The benzothiophene component of the compound can be involved in the chemoselective modification of oncolytic adenoviruses. This application is significant in the field of gene therapy, where modified viruses are used to selectively target and destroy cancer cells while sparing healthy cells .

UV-Promoted Phenanthridine Syntheses

In synthetic organic chemistry, this compound can be used in UV-promoted syntheses of phenanthridines. Phenanthridines are important heterocyclic compounds with various pharmacological activities, and their synthesis often requires catalysts that can be activated by UV light .

CYP11B1 Inhibitor Development

CYP11B1 is an enzyme involved in cortisol synthesis, and inhibitors of this enzyme are sought for the treatment of cortisol-dependent diseases. The compound can be used in the preparation of such inhibitors, providing a potential therapeutic avenue for conditions like Cushing’s syndrome .

PDE4 Inhibition for Anti-Inflammatory and Antipsychotic Effects

Phosphodiesterase 4 (PDE4) inhibitors have anti-inflammatory and antipsychotic effects. The benzothiophene derivative can be a reactant in the synthesis of PDE4 inhibitors, contributing to the treatment of inflammatory disorders and psychiatric conditions .

Antimicrobial and Antifungal Applications

Thiophene derivatives, including the compound being analyzed, have been reported to exhibit antimicrobial and antifungal properties. These applications are crucial in developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

作用机制

未来方向

The future research directions would depend on the potential applications of this compound. Given the presence of the benzo[b]thiophene and dioxopiperazine groups, it could be interesting to explore its potential uses in medicinal chemistry, materials science, or as a building block for more complex molecules .

属性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-3-20-8-9-21(16(23)15(20)22)17(24)19-11-18(2,25)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,25H,3,8-9,11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGYVXKXVJXCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

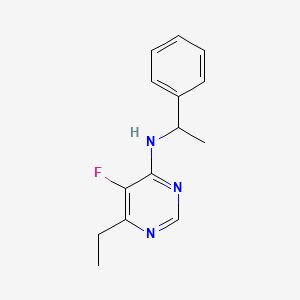

![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)

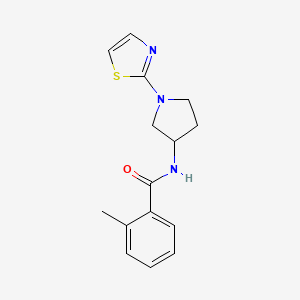

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)

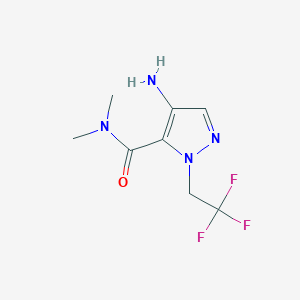

![N~1~-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2951251.png)

![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)

![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)

![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)

![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)